molecular formula C21H22N2O3S B6452297 butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate CAS No. 2640885-60-3

butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate

Cat. No.: B6452297
CAS No.: 2640885-60-3
M. Wt: 382.5 g/mol
InChI Key: JQMBNIFJFBOBEE-UHFFFAOYSA-N
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Description

Butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a synthetic organic compound featuring a quinazolinone core fused with a benzoate ester. The quinazolinone moiety contains a 2-(ethylsulfanyl) substituent and a 4-oxo group, while the benzoate is para-substituted with a butyl ester. The ethylsulfanyl group introduces sulfur-based reactivity, and the butyl ester enhances lipophilicity compared to shorter-chain analogs.

Properties

IUPAC Name

butyl 4-(2-ethylsulfanyl-4-oxoquinazolin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-3-5-14-26-20(25)15-10-12-16(13-11-15)23-19(24)17-8-6-7-9-18(17)22-21(23)27-4-2/h6-13H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMBNIFJFBOBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.

    Esterification: The final step involves the esterification of the quinazolinone derivative with butyl benzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alcohols, acids, and bases

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazolinones

    Substitution: Various ester derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from published literature (referenced in the provided evidence). Key differences in core structures, substituents, and physicochemical properties are highlighted.

Quinoline-Based Esters ()

Compounds C1–C7 (e.g., methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a quinoline core linked to a benzoate ester via a piperazine spacer. Unlike the target compound’s rigid quinazolinone, quinolines possess a fused benzene-pyridine system, which lacks the diketone functionality of quinazolinones. For example:

  • In contrast, the target’s ethylsulfanyl group offers moderate lipophilicity and susceptibility to oxidation.
  • Ester Groups : The methyl esters in C1–C7 are more hydrolytically labile than the target’s butyl ester, which may prolong in vivo stability.
  • Flexibility: The piperazine linker in C1–C7 introduces conformational flexibility, absent in the target’s direct quinazolinone-benzoate linkage .

Pyridazine and Isoxazole Derivatives ()

Compounds such as I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature pyridazine or isoxazole cores. These heterocycles differ from quinazolinones in nitrogen atom count and ring strain:

  • Thioether Linkages : Both I-6373 and the target compound incorporate sulfur atoms, but I-6373’s phenethylthio group may confer greater steric bulk compared to the target’s ethylsulfanyl substituent.
  • Ester Chain Length : The ethyl ester in I-6373 reduces lipophilicity relative to the target’s butyl ester, likely affecting membrane permeability .

Salicylate Esters ()

Salicylate derivatives (e.g., butyl 4-hydroxybenzoate) are structurally distinct due to their ortho-hydroxybenzoate framework. Key contrasts include:

  • Acidity: Salicylates possess acidic phenolic hydroxyl groups (pKa ~3), whereas the target’s benzoate lacks ionizable protons, rendering it less water-soluble.
  • Applications: Salicylates are widely used as pharmaceuticals (e.g., anti-inflammatory agents), while the target’s quinazolinone core may target enzymes like dihydrofolate reductase .

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Ester Group Key Properties Reference
Target Compound Quinazolinone 2-(Ethylsulfanyl) Butyl High lipophilicity, thioether reactivity -
C1 () Quinoline 2-Phenyl Methyl Piperazine linker, moderate flexibility
C3 () Quinoline 4-Chlorophenyl Methyl Electron-withdrawing Cl substituent
I-6373 () Isoxazole 3-Methylisoxazol-5-yl Ethyl Phenethylthio linkage, smaller ester
Butyl 4-hydroxybenzoate Salicylate 4-Hydroxy Butyl Acidic hydroxyl group, low lipophilicity

Research Findings and Implications

This could influence metabolic stability .

Ester Chain Length : Butyl esters generally confer higher logP values than methyl or ethyl esters, suggesting improved blood-brain barrier penetration for the target compound compared to C1–C7 or I-6373 .

Synthetic Considerations : Crystallization in ethyl acetate (used for C1–C7) may be applicable to the target compound, but the absence of a piperazine spacer simplifies synthesis .

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